

Application Notes and Protocols for Oral AZD0156 Administration and Bioavailability

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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

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Introduction

AZD0156 is a potent and selective, orally bioavailable inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, a critical signaling protein in the DNA damage response (DDR) pathway.[1][2][3][4] By inhibiting ATM, **AZD0156** can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiotherapy.[2][4] These application notes provide a summary of the in vivo administration of oral **AZD0156**, its pharmacokinetic properties, and detailed protocols for its use in preclinical research.

Data Presentation: Preclinical Pharmacokinetics of AZD0156

The following tables summarize the preclinical pharmacokinetic parameters of **AZD0156** in rats and dogs, highlighting its favorable oral bioavailability.

Table 1: Pharmacokinetic Parameters of **AZD0156** in Rats

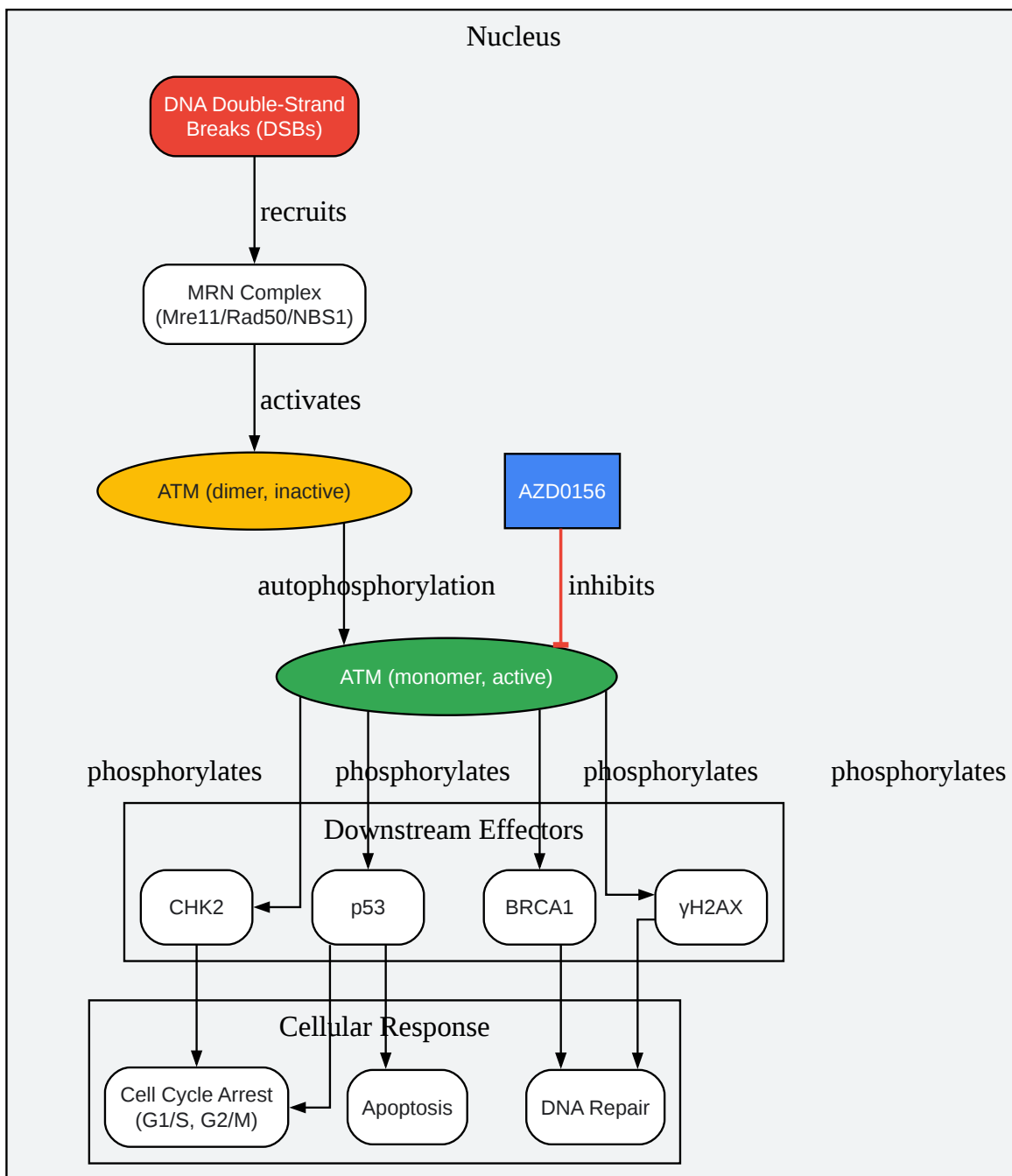
Parameter	Value
Clearance (CL)	19.5 mL/min/kg
Volume of Distribution (Vss)	5.7 L/kg
Half-life ($t_{1/2}$)	~5 hours
Oral Bioavailability (F)	50%
Data sourced from a study on the discovery of AZD0156.	

Table 2: Pharmacokinetic Parameters of **AZD0156** in Dogs

Parameter	Value
Clearance (CL)	27.6 mL/min/kg
Volume of Distribution (Vss)	11 L/kg
Half-life ($t_{1/2}$)	~5 hours
Oral Bioavailability (F)	65%
Data sourced from a study on the discovery of AZD0156.	

Signaling Pathway: **AZD0156** Mechanism of Action

AZD0156 targets and inhibits the ATM kinase, a key regulator of the DNA damage response. The following diagram illustrates the ATM signaling pathway and the point of intervention by **AZD0156**.



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ATM Signaling Pathway and **AZD0156** Inhibition.

Experimental Protocols

The following are detailed protocols for the in vivo administration of oral **AZD0156** for efficacy studies and a general protocol for assessing its oral bioavailability in a preclinical setting.

Protocol 1: In Vivo Administration of Oral **AZD0156** in Xenograft Models

This protocol is based on dosing regimens reported in preclinical efficacy studies.

1. Materials:

- **AZD0156**
- Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
- Appropriate animal model (e.g., immunodeficient mice bearing human tumor xenografts)
- Oral gavage needles
- Syringes
- Animal balance

2. Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of **AZD0156** based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
 - Prepare a homogenous suspension of **AZD0156** in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.
- Animal Handling and Dosing:
 - Weigh each animal to determine the precise volume of the dosing solution to be administered.

- Administer the **AZD0156** suspension orally via gavage. The volume is typically 10 mL/kg for mice.
- For combination studies, **AZD0156** is often administered approximately 1 hour prior to the other therapeutic agent (e.g., olaparib or irradiation).[5]
- Dosing Schedule:
 - Dosing schedules can vary depending on the experimental design. Examples from preclinical studies include:
 - Once daily (QD) oral dosing at 10 mg/kg.[5]
 - 5 mg/kg for 3 consecutive days per week.[5]
 - 2.5 mg/kg for 5 consecutive days per week.[5]
- Monitoring:
 - Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
 - Measure tumor volume regularly (e.g., twice weekly) using calipers.

Protocol 2: Assessment of Oral Bioavailability of AZD0156

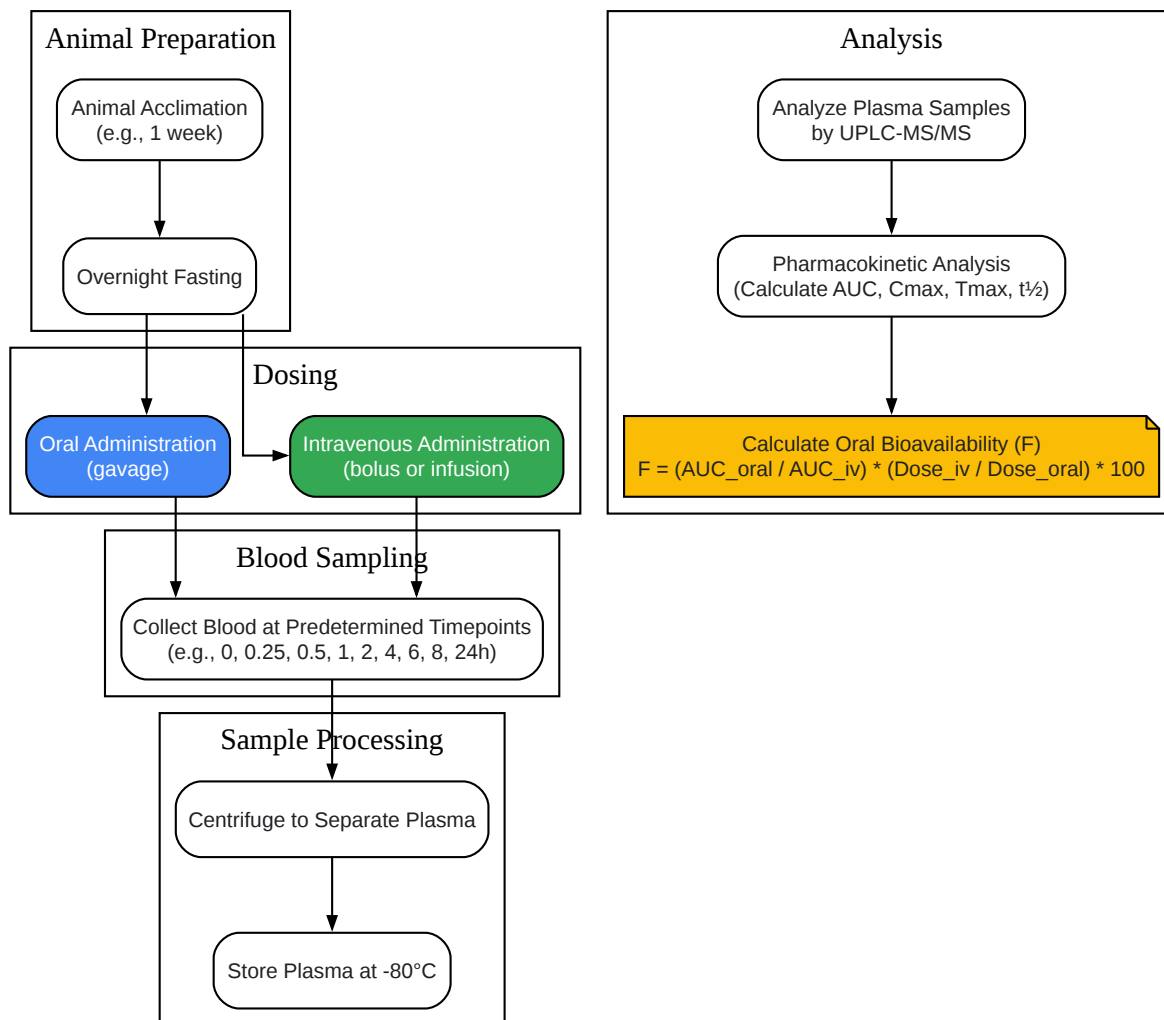
This is a general protocol for a pharmacokinetic study to determine the oral bioavailability of **AZD0156**.

1. Materials:

- **AZD0156**
- Vehicle for oral administration (as in Protocol 1)
- Solvent for intravenous (IV) administration (e.g., a solution containing a solubilizing agent like DMSO, followed by dilution with saline or other appropriate vehicle)

- Male Sprague-Dawley rats or beagle dogs
- Oral gavage needles and syringes
- IV catheters and infusion pumps (for IV administration)
- Blood collection tubes (e.g., containing K2EDTA)
- Centrifuge
- Freezer (-80°C)
- UPLC-MS/MS system

2. Experimental Workflow Diagram:



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Workflow for Oral Bioavailability Assessment.

3. Procedure:

- Animal Preparation:
 - Acclimate animals to the housing conditions for at least one week.

- Fast animals overnight before dosing, with free access to water.
- Dosing:
 - Divide animals into two groups: one for oral administration and one for IV administration.
 - Oral Group: Administer **AZD0156** orally via gavage at a predetermined dose.
 - IV Group: Administer **AZD0156** intravenously, typically as a slow bolus injection or a short infusion, at a lower dose than the oral group.
- Blood Sampling:
 - Collect blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein in rats) at specified time points post-dosing.
 - Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
 - Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
 - Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
- Bioanalytical Method:
 - Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of **AZD0156** in plasma.
 - Prepare a standard calibration curve and quality control samples in blank plasma.
 - Process the plasma samples, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
- Pharmacokinetic Analysis:

- Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data for both oral and IV routes. Key parameters include:
 - AUC (Area Under the Curve): Total drug exposure over time.
 - C_{max} (Maximum Concentration): The highest concentration of the drug in the plasma.
 - T_{max} (Time to Maximum Concentration): The time at which C_{max} is reached.
 - t_{1/2} (Half-life): The time required for the drug concentration to decrease by half.
- Calculate the absolute oral bioavailability (F) using the following formula:
 - $F (\%) = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100$

Conclusion

AZD0156 is an orally bioavailable ATM inhibitor with demonstrated preclinical efficacy. The provided data and protocols offer a framework for researchers to conduct further in vivo studies to explore the therapeutic potential of **AZD0156** in various cancer models. Careful consideration of the dosing regimen and appropriate bioanalytical methods are crucial for obtaining reliable and reproducible results.

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